molecular formula C23H31FN4O3 B3408489 N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-pentylethanediamide CAS No. 877632-89-8

N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-pentylethanediamide

Cat. No.: B3408489
CAS No.: 877632-89-8
M. Wt: 430.5 g/mol
InChI Key: CJIMUBCATDWCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-pentylethanediamide is a synthetic compound characterized by a piperazine core substituted with a 2-fluorophenyl group, an ethyl bridge bearing a furan-2-yl moiety, and an ethanediamide functional group with a pentyl chain (C₅H₁₁) at the N-position. Its molecular formula is C₂₈H₃₀FN₅O₃, with a molecular weight of 503.57 g/mol .

Properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-pentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4O3/c1-2-3-6-11-25-22(29)23(30)26-17-20(21-10-7-16-31-21)28-14-12-27(13-15-28)19-9-5-4-8-18(19)24/h4-5,7-10,16,20H,2-3,6,11-15,17H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIMUBCATDWCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-pentylethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a piperazine ring, a fluorophenyl group, and a furan moiety, which may confer diverse interactions with biological targets.

Chemical Structure

The molecular formula of this compound is C_{19}H_{26}F_{3}N_{3}O. Its structure suggests the following key features:

Feature Description
Piperazine Ring Provides basic nitrogen atoms for binding
Fluorophenyl Group Enhances hydrophobic interactions
Furan Moiety Allows for π-π stacking interactions
Ethanediamide Backbone Facilitates molecular flexibility

The biological activity of this compound is primarily influenced by its ability to interact with specific molecular targets. The mechanism of action may involve:

  • Hydrophobic Interactions : The fluorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
  • Hydrogen Bonding : The piperazine ring can form hydrogen bonds with amino acid residues in target proteins, modulating their activity.
  • π-π Interactions : The furan ring may engage in π-π stacking with aromatic residues, influencing receptor conformation and activity.

Biological Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities. While specific data on this compound is limited, its structural analogs indicate potential pharmacological properties:

Analog Compound Biological Activity
4-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amineENT inhibitor
1-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-3-morpholinopropanamidePotential ENT inhibitor
4-{[4-(Chlorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-3-carboxamideDifferent selectivity profile

Case Studies and Research Findings

Research on compounds related to this compound has revealed several promising findings:

  • Antidepressant Activity : Compounds featuring piperazine and fluorophenyl groups have shown potential as antidepressants by modulating serotonin receptors.
  • Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation through apoptosis induction.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective effects by interacting with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Piperazine Derivatives with Aromatic Substitutions

Piperazine-based compounds are widely explored for their pharmacological versatility. The target compound’s structural analogs differ primarily in substituents on the piperazine ring, ethyl bridge, and N-alkyl/aryl groups. Key comparisons include:

N-Substituted Ethanediamide Variants
Piperazine-Thiazole Hybrids

Compounds such as ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) (C₂₄H₂₅F₃N₆O₃S) feature a thiazole ring instead of furan, with trifluoromethylphenyl ureido groups. These exhibit higher molecular weights (548.2 g/mol via ESI-MS) and distinct electronic profiles due to the electron-withdrawing CF₃ group .

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Spectral Data (MS)
Target Compound 503.57 Pentyl, 2-fluorophenyl, furan-2-yl Not reported Not reported
Pyridinylmethyl Analog 485.54 Pyridin-2-ylmethyl Not reported Not reported
Indol-3-yl Ethyl Analog 503.57 Indol-3-yl ethyl Not reported Not reported
Piperazine-Thiazole Hybrid (10d) 548.2 Thiazole, CF₃-phenyl Not reported ESI-MS m/z: 548.2
N-(2-Methoxyphenyl)piperazine Derivative Not reported 2-Methoxyphenyl, nitrobenzamide Not reported EI-MS: Not provided

Key Observations :

  • The pentyl chain in the target compound increases hydrophobicity compared to pyridinylmethyl or indole-containing analogs, which may improve blood-brain barrier penetration.
  • Thiazole-based analogs (e.g., 10d) exhibit higher molecular weights and distinct mass spectral profiles due to sulfur incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-pentylethanediamide
Reactant of Route 2
Reactant of Route 2
N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-pentylethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.